![molecular formula C18H23NO4 B268613 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to inhibit the activation of PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the expression of various pro-inflammatory enzymes, including COX-2 and iNOS. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has also been reported to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a stable compound that can be easily synthesized and purified. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells. However, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has some limitations for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a hydrophobic compound that requires the use of organic solvents for its preparation and characterization. Additionally, the synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid requires the use of a catalyst, which can increase the complexity of the reaction.
Orientations Futures
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid research include:
1. Investigating the efficacy of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in animal models of cancer and inflammation.
2. Exploring the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a drug candidate for the treatment of neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in vivo.
4. Developing novel formulations of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid for improved bioavailability and targeted delivery.
5. Investigating the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a diagnostic tool for cancer and inflammation.
Conclusion
In conclusion, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit various signaling pathways, reduce inflammation, and induce apoptosis in cancer cells. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its stability and low toxicity. However, further research is needed to explore its potential therapeutic applications and develop novel formulations for improved bioavailability and targeted delivery.
Méthodes De Synthèse
The synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2-aminocyclohexanecarboxylic acid with 2-methyl-2-propen-1-ol and 2-chloro-N-(2-methyl-2-propenyl)aniline. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through column chromatography and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and anti-cancer effects of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C18H23NO4 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[[2-(2-methylprop-2-enoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c1-12(2)11-23-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18(21)22/h5-6,9-10,13-14H,1,3-4,7-8,11H2,2H3,(H,19,20)(H,21,22) |
Clé InChI |
CGHFLNWGORAJNY-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O |
SMILES canonique |
CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



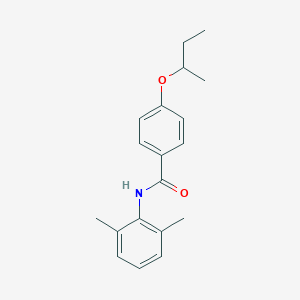
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)
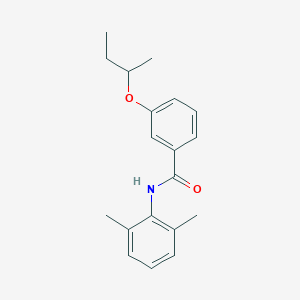
![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)
![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)
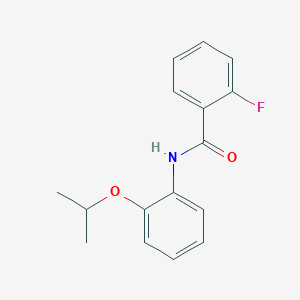
![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)
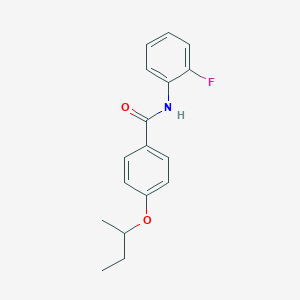
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
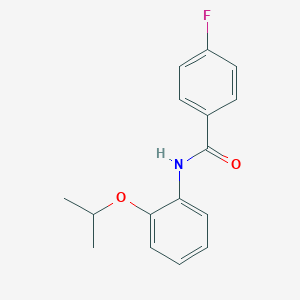
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)